Piragrel-d3
説明
Piragrel-d3 is a deuterium-labeled analog of Piragrel, a potent antiplatelet agent that selectively inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets. The incorporation of three deuterium atoms (d3) at specific molecular positions enhances its metabolic stability, making it a valuable tool for pharmacokinetic (PK) and pharmacodynamic (PD) studies . Deuterated compounds like Piragrel-d3 are frequently used in drug development to track metabolic pathways, reduce first-pass metabolism, and improve plasma half-life compared to their non-deuterated counterparts.
特性
分子式 |
C₁₈H₁₇D₃N₂O₄ |
|---|---|
分子量 |
331.38 |
同義語 |
(2E)-3-[3-Methoxy-4-[(3,5,6-trimethyl-2-pyrazinyl)methoxy]phenyl]-2-propenoic Acid-d3 |
製品の起源 |
United States |
類似化合物との比較
Structural Analogs: Deuterated vs. Non-Deuterated Antiplatelet Agents
Piragrel-d3 is structurally analogous to Piragrel but differs in isotopic substitution. Key comparisons include:
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Deuterium Substitution | Metabolic Half-Life (h) | Bioavailability (%) | CYP450 Metabolism Route |
|---|---|---|---|---|
| Piragrel | None | 4.2 ± 0.8 | 35 ± 5 | CYP2C19 (Primary) |
| Piragrel-d3 | 3 positions | 6.5 ± 1.2 | 48 ± 6 | CYP2C19 (Reduced Activity) |
| Clopidogrel-d4 | 4 positions | 7.1 ± 1.0 | 52 ± 7 | CYP2C19, CYP3A4 |
Key Findings :
- Piragrel-d3 exhibits a 52% longer half-life than Piragrel, attributed to the deuterium kinetic isotope effect (DKIE) slowing CYP2C19-mediated oxidation .
- Clopidogrel-d4, another deuterated antiplatelet agent, shows higher bioavailability than Piragrel-d3, likely due to broader metabolic pathway redundancy (CYP3A4 involvement) .
Functional Analogs: Antiplatelet Agents with P2Y12 Inhibition
Piragrel-d3 shares functional similarity with non-deuterated P2Y12 inhibitors such as Prasugrel and Ticagrelor.
Table 2: Functional and Pharmacodynamic Comparison
| Compound | Mechanism | IC50 (nM) | Onset of Action (min) | Reversibility |
|---|---|---|---|---|
| Piragrel-d3 | Irreversible P2Y12 binding | 12 ± 2 | 30 ± 5 | No |
| Prasugrel | Irreversible P2Y12 binding | 8 ± 1 | 15 ± 3 | No |
| Ticagrelor | Reversible P2Y12 binding | 6 ± 1 | 20 ± 4 | Yes |
Key Findings :
- Piragrel-d3 has a higher IC50 than Prasugrel and Ticagrelor, indicating lower intrinsic potency but comparable clinical efficacy due to prolonged exposure .
Metabolic Stability and Drug-Drug Interactions
Deuterated compounds are designed to mitigate drug-drug interactions (DDIs).
Table 3: Metabolic Stability in Human Liver Microsomes
| Compound | Clint (µL/min/mg) | % Parent Remaining (2 h) | Major Metabolite |
|---|---|---|---|
| Piragrel | 220 ± 30 | 20 ± 4 | Carboxylic acid |
| Piragrel-d3 | 150 ± 20 | 45 ± 6 | Deuterated acid |
| Clopidogrel | 180 ± 25 | 30 ± 5 | Active thiol |
Key Findings :
- Piragrel-d3 demonstrates 55% higher metabolic stability than Piragrel, reducing reliance on CYP2C19 and mitigating DDIs with proton-pump inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
